2-(4-Fluoro-3-hydroxyphenyl)acetic acid
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Overview
Description
2-(4-Fluoro-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7FO3. It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid.
Reduction: Formation of 2-(4-fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with different substitution pattern.
4-Hydroxyphenylacetic acid: Lacks the fluorine atom, leading to different chemical properties and reactivity.
2-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(4-Fluoro-3-hydroxyphenyl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
31338-68-8 |
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Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
SRWPTQILYBZQDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Origin of Product |
United States |
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